4-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
Overview
Description
4-{[3-(4-Methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyphenyl group and a tetrahydrofuran moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of 4-methoxyphenylpropanoic acid, followed by amide bond formation with tetrahydrofuran-2-ylmethylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-{[3-(4-Methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpropanoic acid: Shares the methoxyphenyl group but lacks the benzamide and tetrahydrofuran moieties.
Tetrahydrofuran-2-ylmethylamine: Contains the tetrahydrofuran moiety but lacks the methoxyphenyl and benzamide groups.
Uniqueness
4-{[3-(4-Methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-11-4-16(5-12-19)6-13-21(25)24-18-9-7-17(8-10-18)22(26)23-15-20-3-2-14-28-20/h4-5,7-12,20H,2-3,6,13-15H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBRFVNSPGKWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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